molecular formula C18H24O3 B14736998 2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate CAS No. 5330-62-1

2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate

Cat. No.: B14736998
CAS No.: 5330-62-1
M. Wt: 288.4 g/mol
InChI Key: GDPBFLNTKYRSFR-UHFFFAOYSA-N
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Description

2-(6,6-Dimethylbicyclo[311]heptan-2-yl)ethyl 2-hydroxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bicyclic structure fused with a hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 2-(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used as an intermediate in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Alternatively, it may bind to receptors and modulate their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-, acetate: Similar bicyclic structure with an acetate group.

    Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-: Similar bicyclic structure with a methylene group.

    Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-: Similar bicyclic structure with a methanol group.

Uniqueness

2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate is unique due to the presence of both a bicyclic structure and a hydroxybenzoate moiety. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

CAS No.

5330-62-1

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethyl 2-hydroxybenzoate

InChI

InChI=1S/C18H24O3/c1-18(2)13-8-7-12(15(18)11-13)9-10-21-17(20)14-5-3-4-6-16(14)19/h3-6,12-13,15,19H,7-11H2,1-2H3

InChI Key

GDPBFLNTKYRSFR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C1C2)CCOC(=O)C3=CC=CC=C3O)C

Origin of Product

United States

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